1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride
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Overview
Description
The compound “1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride” is a complex organic molecule. It contains a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The thiazole ring is notable as a component of the vitamin thiamine (B1) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It contains a thiazole ring, a piperidine ring, and a carboxylic acid group . The thiazole ring is a 5-membered ring containing nitrogen and sulfur atoms . The piperidine ring is a 6-membered ring containing one nitrogen atom . The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (O-H) group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally planar molecules and have some degree of aromaticity . The piperidine ring is a secondary amine, which can participate in hydrogen bonding .Scientific Research Applications
Aurora Kinase Inhibitor
The compound has been identified as a potential aurora kinase inhibitor, suggesting its utility in cancer treatment. It falls within the category of compounds that can inhibit Aurora A, a protein implicated in cell cycle regulation, thereby offering a therapeutic pathway for cancer management (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity
Research into pyridine derivatives, including structures related to 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic acid hydrochloride, shows variable and modest antimicrobial activity against several strains of bacteria and fungi. These studies highlight the compound's potential as a foundation for developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Crystal and Molecular Structure
The crystal and molecular structure of 4-carboxypiperidinium chloride, a closely related compound, has been characterized, providing insights into its chemical behavior and potential applications in further scientific research. This structural information could be critical for understanding the interactions and potential applications of similar compounds (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
Anticancer Agents
Compounds bearing the piperidine structure, akin to this compound, have been evaluated for their potential as anticancer agents. These studies provide a foundation for the exploration of related compounds in cancer treatment, suggesting a promising area for further investigation (A. Rehman et al., 2018).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activities. Thiazoles are found in a variety of pharmaceuticals and other biologically active compounds, so this compound could have potential applications in these areas .
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S.ClH/c11-10-12-5-8(16-10)6-13-3-1-7(2-4-13)9(14)15;/h5,7H,1-4,6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBHKPHXADDJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CN=C(S2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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